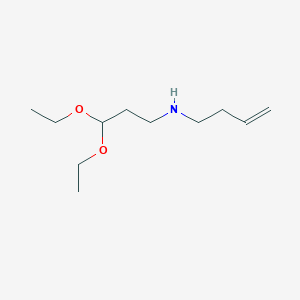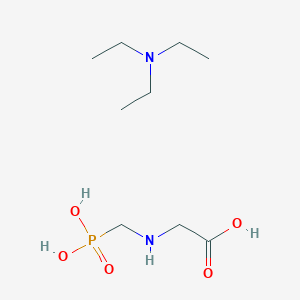
N-(Phosphonomethyl)glycine--N,N-diethylethanamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is a compound that is commonly known as glyphosate. It is a broad-spectrum systemic herbicide and crop desiccant. Glyphosate is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the reaction of glycine with formaldehyde and phosphorous acid. The reaction typically occurs under acidic conditions and involves the formation of a phosphonomethyl group on the glycine molecule. The reaction can be summarized as follows: [ \text{Glycine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{N-(Phosphonomethyl)glycine} ]
Industrial Production Methods
Industrial production of glyphosate involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The production process is designed to be efficient and cost-effective, allowing for the large-scale manufacture of glyphosate for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) undergoes several types of chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Glyphosate can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Aminomethylphosphonic acid (AMPA)
Reduction: Reduced derivatives of glyphosate
Substitution: Various substituted phosphonomethyl derivatives
Applications De Recherche Scientifique
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on plant physiology and biochemistry.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Widely used as a herbicide in agriculture to control weeds and improve crop yields.
Mécanisme D'action
The mechanism of action of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the biosynthesis of aromatic amino acids in plants. By inhibiting EPSP, glyphosate disrupts the production of essential amino acids, leading to the death of the plant. The molecular target of glyphosate is the EPSP enzyme, and the pathway involved is the shikimate pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylphosphonic acid (AMPA): A major degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.
Iminodi(methylphosphonic acid): A related compound with similar chemical structure.
Uniqueness
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is unique due to its specific mode of action as an EPSP inhibitor. This makes it highly effective as a herbicide, particularly in agricultural settings where it is used to control a wide range of weeds without affecting the crops .
Propriétés
Numéro CAS |
55024-47-0 |
|---|---|
Formule moléculaire |
C9H23N2O5P |
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
N,N-diethylethanamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C6H15N.C3H8NO5P/c1-4-7(5-2)6-3;5-3(6)1-4-2-10(7,8)9/h4-6H2,1-3H3;4H,1-2H2,(H,5,6)(H2,7,8,9) |
Clé InChI |
WGQXGEHRJAEFPO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C(C(=O)O)NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





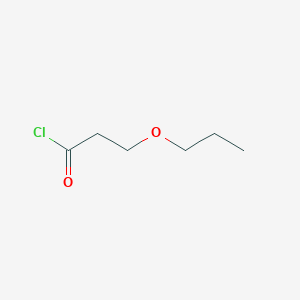

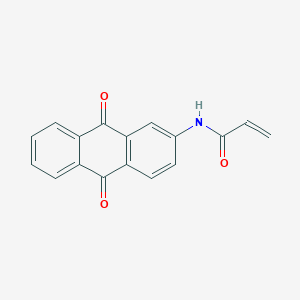
![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

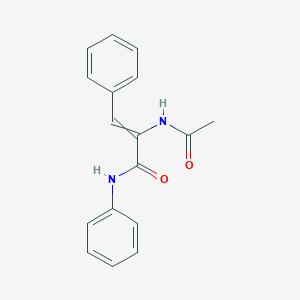
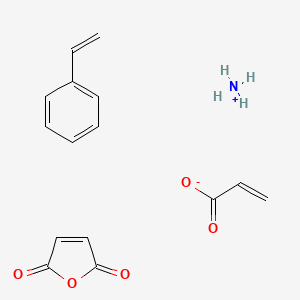
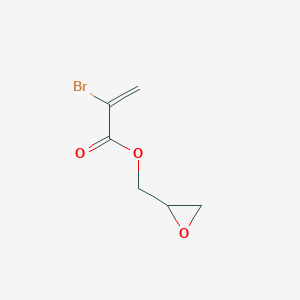
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
